7-Oxa-2-azaspiro[4.5]decan-10-ol
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Overview
Description
7-Oxa-2-azaspiro[4.5]decan-10-ol is a spirocyclic compound characterized by its unique structure, which includes both oxygen and nitrogen atoms within its ring system. This compound is part of a broader class of spiro compounds that are known for their three-dimensional structural properties and inherent rigidity. These characteristics make spiro compounds valuable in various fields, including drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-2-azaspiro[4.5]decan-10-ol typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Oxa-2-azaspiro[4.5]decan-10-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of a catalyst like Raney nickel are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
7-Oxa-2-azaspiro[4.5]decan-10-ol has several scientific research applications, including:
Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds.
Biology: The compound is used in the study of enzyme inhibitors and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[4.5]decan-10-ol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as inhibitors of enzymes such as FGFR4 and vanin-1, which play roles in cancer and inflammation, respectively . The compound’s unique structure allows it to fit into the active sites of these enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
7-Oxa-2-azaspiro[4.5]decan-10-ol is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its rigidity and three-dimensional structure also contribute to its effectiveness as a scaffold in drug discovery .
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[4.5]decan-10-ol |
InChI |
InChI=1S/C8H15NO2/c10-7-1-4-11-6-8(7)2-3-9-5-8/h7,9-10H,1-6H2 |
InChI Key |
DFGZKRSZEZMBIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(C1O)CCNC2 |
Origin of Product |
United States |
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